Oplodiol
Description
Botanical Sources and Distribution of Oplodiol (B1143858)
This compound has been identified in several plant species across different genera and families, highlighting its diverse natural distribution.
| Botanical Source | Plant Family | Part of Plant Isolated From |
| Oplopanax japonicus | Araliaceae | Plant , Flower buds arctomsci.com |
| Homalomena occulta | Araceae | Rhizomes chemfaces.comtandfonline.combiocrick.comnih.govresearchgate.net |
| Illicium oligandrum | Illiciaceae | Roots chemfaces.comtandfonline.comresearchgate.netnih.gov |
| Reneilmia cincinnata | Zingiberaceae | Fruits chemfaces.comchemfaces.commalariaworld.orgresearchgate.netnih.gov |
| Cryptomeria japonica | Cupressaceae | Plant nih.gov |
| Schisandra plena | Schisandraceae | Plant nih.gov |
This compound was isolated from Oplopanax japonicus Nakai, a deciduous shrub also known by its Japanese name "Haribuki". arctomsci.comnih.govrsc.org Early research identified this compound as a new sesquiterpene alcohol possessing a 7-isopropyl-4,10-dimethyldecalin skeleton. rsc.org The isolation of this compound, alongside oplopanone, has been reported from this species. nih.govresearchgate.net
This compound is a known sesquiterpenoid found in the rhizomes of Homalomena occulta (Lours) Schott, a plant commonly used in traditional Chinese medicine. chemfaces.comtandfonline.combiocrick.comnih.govresearchgate.net Chemical investigations of the chloroform (B151607) extract from the rhizomes of H. occulta have led to the isolation of this compound. tandfonline.combiocrick.com This extract was subjected to column chromatography on silica (B1680970) gel, utilizing a chloroform-acetone (CHCl₃-Me₂CO) gradient system for elution. tandfonline.com In another study, this compound was isolated from the ethyl acetate (B1210297) (EtOAc) extract of the rhizomes. biocrick.com
This compound has been isolated from the roots of Illicium oligandrum, a toxic shrub. chemfaces.comtandfonline.comresearchgate.netnih.gov The isolation process involved obtaining this compound from the chloroform (CHCl₃) fraction of the plant's roots. tandfonline.com It was identified along with other sesquiterpenes, including two new compounds, oligandrin and oligandric acid, and known analogues like tashironin A and tashironin. chemfaces.comtandfonline.comresearchgate.netnih.gov The structures of the isolated compounds were determined using 1D and 2D NMR experiments and X-ray diffraction. tandfonline.com
This compound has been isolated from the fruits of Reneilmia cincinnata. chemfaces.comchemfaces.commalariaworld.orgresearchgate.netnih.gov This isolation occurred alongside other known sesquiterpenoids, such as oplopanone, 5E,10(14)-germacradien-1β,4β-diol, 1(10)E,5E-germacradien-4α-ol, and eudesman-1,4,7-triol, as well as a new isodaucane sesquiterpenoid. chemfaces.comchemfaces.comresearchgate.netnih.gov The structures of these compounds were established using 1D and 2D NMR techniques. chemfaces.comchemfaces.comresearchgate.net
This compound has been reported as a natural product found in Cryptomeria japonica (Japanese cedar). nih.gov While its presence is noted, specific detailed methodologies for the isolation of this compound directly from C. japonica in the provided search results are not extensively described beyond general chromatographic techniques. C. japonica is known for producing various sesquiterpenoids in its essential oils. researchgate.netmdpi.comnih.govencyclopedia.pub
This compound is reported to occur in Schisandra plena, a traditional medicinal plant. nih.govbiodeep.cn Similar to Cryptomeria japonica, detailed specific isolation protocols for this compound from Schisandra plena are not explicitly provided in the search results, though it is identified as a secondary metabolite in this plant. General phytochemical extraction and chromatographic methods are typically employed for such compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3 |
InChI Key |
SOZSXJHFVBBAOY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C |
Canonical SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C |
Synonyms |
oplodiol |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Oplodiol
Botanical Sources and Distribution of Oplodiol (B1143858)
Other Documented Natural Sources of this compound
This compound has been identified in a diverse array of natural sources, highlighting its widespread distribution as a plant metabolite. Key documented sources include:
Schisandra plena: Isolated from the stems of this plant. nih.gov
Cryptomeria japonica: Found in the leaves of this species. nih.govmdpi.com
Homalomena occulta: Identified in the rhizomes. chemfaces.comnih.gov
Illicium simonsii: Present in its leaves and stems. mdpi.com
Artemisia japonica.
Oplopanax japonicus. scielo.org.mx
Soft corals, specifically Lemnalia sp.
Homalomena aromatica: Detected in the leaves. mdpi.com
Juniperus lucayana: Isolated from the aerial parts. scielo.org.mxscielo.org.mx
Reneilmia cincinnata: Found in the fruits. chemfaces.commalariaworld.orgnih.govresearchgate.net
Petasites tatewakianus. plantaedb.com
Homalomena pierreana: Identified in the rhizomes. core.ac.uk
Illicium oligandrum: Isolated from the roots. chemfaces.comresearcher.life
Pulicaria paludosa. core.ac.uk
Thuja occidentalis. nih.gov
The yields of this compound from natural sources can be low due to its status as a secondary metabolite and its complex structure. Table 1 provides examples of reported yields from specific plant species.
Table 1: Documented Natural Sources and Approximate Extraction Yields of this compound
| Plant Species | Plant Part Used | Solvent System | Yield (Approx.) |
| Schisandra plena | Stems | Methanol/Water (8:2) | 0.02–0.05% |
| Cryptomeria japonica | Leaves | Ethanol/Hexane (7:3) | 0.01–0.03% |
Advanced Chromatographic Techniques for this compound Isolation
The isolation and purification of this compound from complex natural extracts heavily rely on various advanced chromatographic techniques, leveraging differences in polarity and molecular size.
High-Performance Liquid Chromatography (HPLC) Applications in this compound Isolation
HPLC is a cornerstone technique for the isolation and purification of this compound, offering high resolution and efficiency. It is commonly employed as a final purification step after initial crude fractionation. mdpi.commdpi.comscielo.org.mxscielo.org.mxnih.gov
Semi-preparative Reverse-Phase HPLC: In studies involving Illicium simonsii, semi-preparative reverse-phase HPLC (RP-HPLC) utilizing a ChromCore™C18 column (250 mm × 10 mm, 5 μm) has been successfully applied for this compound purification. mdpi.com
Semi-preparative Normal-Phase HPLC: For isolating this compound from Juniperus lucayana, semi-preparative HPLC purification was conducted using a Si-gel column, specifically a Lichrospher Si-60 column (10 μm, 1 cm wide, 25 cm long). scielo.org.mxscielo.org.mx
Preparative HPLC: This technique has also been used in the isolation of this compound from Cryptomeria japonica. mdpi.com
Solvent Systems: Various acetonitrile (B52724) (MeCN) concentrations, such as 55%, 80%, 90%, 40%, and 50%, have been reported for HPLC purification of this compound and related compounds. nih.gov
Column Chromatography (Silica Gel, Sephadex LH-20) in this compound Purification
Column chromatography, particularly using silica (B1680970) gel and Sephadex LH-20, is fundamental in the purification scheme for this compound, often preceding or complementing HPLC. nih.govmdpi.comscielo.org.mxscielo.org.mxnih.govcore.ac.uknih.gov
Silica Gel Column Chromatography: This is a widely adopted method due to silica gel's versatility in separating compounds based on polarity. Elution is typically performed with gradient solvent systems, such as n-hexane/ethyl acetate (B1210297), chloroform (B151607)/methanol, or dichloromethane/ethyl acetate mixtures, to selectively elute this compound from other components of the crude extract. nih.govmdpi.comscielo.org.mxcore.ac.uknih.gov
Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a cross-linked dextran (B179266) resin that has been hydroxypropylated, providing both hydrophilic and lipophilic characteristics. This dual nature makes it suitable for molecular sizing and partition chromatography of natural products like terpenoids. It swells in various organic solvents and water, offering unique selectivity and high resolution for closely related molecular species. sigmaaldrich.comcytivalifesciences.com In this compound isolation, Sephadex LH-20 has been used with solvent systems like n-hexane/CHCl₃/MeOH (2:1:1) scielo.org.mxscielo.org.mx, acetone (B3395972) nih.gov, or MeOH/H₂O (1:1) core.ac.uk.
Thin-Layer Chromatography (TLC) for this compound Fractionation
Thin-layer chromatography (TLC) serves as a rapid and effective method for monitoring fractions during the isolation process and for initial fractionation of this compound-containing extracts. nih.govmdpi.comscielo.org.mxnih.govcore.ac.uk
TLC is typically performed on pre-coated silica gel plates, such as Merck Kieselgel 60 F254 layers with a thickness of 0.2 mm. scielo.org.mxscielo.org.mxcore.ac.uk
Visualization of this compound and other compounds on TLC plates can be achieved under UV light or by spraying with a detection reagent like 10% H₂SO₄ followed by heating. mdpi.comcore.ac.uk
Extraction Strategies for this compound from Natural Biomass
The initial step in obtaining this compound from natural sources involves efficient extraction of the compound from the plant biomass. This process typically begins with solvent extraction, followed by fractionation to enrich the target compound. nih.gov
Solvent Extraction: Plant material, including leaves, stems, rhizomes, or fruits, is commonly macerated in polar organic solvents to dissolve terpenoids like this compound. Common solvents include methanol, ethanol, and n-hexane. nih.govmdpi.comscielo.org.mxscielo.org.mxcore.ac.uk
For instance, methanol/water (8:2) has been used for Schisandra plena stems, and ethanol/hexane (7:3) for Cryptomeria japonica leaves.
Dichloromethane extracts of Reneilmia cincinnata fruits have been utilized. researchgate.net
Ethanolic and n-hexane extracts from the aerial parts of Juniperus lucayana have been prepared using Soxhlet apparatus. scielo.org.mxscielo.org.mx
Methanol extracts from Homalomena pierreana rhizomes and ethyl acetate extracts from Homalomena occulta rhizomes have also been reported. nih.govcore.ac.uk
A sequential extraction approach involving dichloromethane, followed by ethyl acetate and n-butanol, has been employed for Padina pavonia. nih.gov
Liquid-Liquid Partitioning: Following initial solvent extraction, crude extracts often undergo liquid-liquid partitioning (e.g., using ethyl acetate/water) to further fractionate and enrich the terpenoid content, separating it from more polar or non-polar compounds. nih.gov
Structural Elucidation and Stereochemical Analysis of Oplodiol
Spectroscopic Methods for Oplodiol (B1143858) Structure Determination
The foundational step in characterizing this compound involves a suite of spectroscopic methods. These techniques provide a wealth of information, from the carbon-hydrogen framework to the specific functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the molecule.
In studies of this compound isolated from sources such as the flower buds of Magnolia fargesii, detailed NMR data have been reported. The ¹H-NMR spectrum reveals characteristic signals, including a doublet of doublets at approximately 3.31 ppm, corresponding to a proton on a carbon bearing a hydroxyl group. koreascience.kr The spectrum also shows signals for three methyl groups, one of which is a singlet, and two others that appear as doublets, indicating their proximity to a methine group.
The ¹³C-NMR spectrum complements this information by providing the chemical shifts for all 15 carbon atoms in the this compound skeleton. Key resonances include those for two carbons bearing hydroxyl groups, one of which is a quaternary carbon. koreascience.krcore.ac.uk Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons. COSY experiments on this compound reveal correlations between protons that are coupled to each other, allowing for the tracing of the carbon backbone and the relative positioning of substituents. koreascience.kr
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 79.93 | 3.31 (dd, 11.0, 4.0) |
| 2 | 40.78 | |
| 3 | 26.72 | |
| 4 | 39.53 | |
| 5 | 39.43 | 1.26 (dd, 12.0, 5.0) |
| 6 | Not Reported | |
| 7 | Not Reported | 5.33 (m) |
| 8 | Not Reported | |
| 9 | Not Reported | 1.80 (dd, 17.0), 2.08 (dd, 17.0, 6.0) |
| 10 | Not Reported | |
| 11 | Not Reported | 2.21 (t, 6.5) |
| 12 | Not Reported | 1.05 (d, 7.5) |
| 13 | Not Reported | 1.05 (d, 7.5) |
| 14 | Not Reported | 0.96 (s) |
| 15 | Not Reported | 1.16 (s) |
| Note: Data sourced from studies on this compound isolated from Magnolia fargesii and Homalomena pierreana. Some assignments may be subject to revision based on advanced 2D NMR experiments. koreascience.krcore.ac.uk |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular formula as C₁₅H₂₆O₂. nih.gov This corresponds to a molecular weight of approximately 238.37 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for diols like this compound include the loss of water molecules from the molecular ion. The mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion [M]⁺ and significant fragment ions corresponding to [M-H₂O]⁺ and [M-2H₂O]⁺.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of both secondary and tertiary alcohol functionalities contributes to this characteristic absorption. The spectrum would also display C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and C-O stretching vibrations in the 1150-1050 cm⁻¹ region.
X-ray Diffraction Analysis for this compound Structural Confirmation
While spectroscopic methods provide a detailed picture of the connectivity and functional groups, X-ray diffraction analysis of a single crystal offers the most definitive structural confirmation. For this compound, obtaining suitable crystals allows for the precise determination of bond lengths, bond angles, and the absolute configuration of its stereocenters. This technique provides an unambiguous three-dimensional model of the molecule, solidifying the structural assignments made through spectroscopic means. Although specific X-ray crystallographic data for this compound is not widely reported in all literature, it remains the gold standard for structural confirmation.
Determination of Absolute Configuration of this compound
Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural elucidation. This compound possesses multiple stereocenters, leading to a number of possible stereoisomers. The specific spatial arrangement of the atoms, or its absolute configuration, is often determined by a combination of techniques. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, can be used to compare the experimental spectrum with that of known related compounds or with spectra predicted by computational methods. Furthermore, the absolute configuration can be unequivocally established through X-ray crystallography of the natural product or a suitable crystalline derivative. For this compound, the stereochemistry is often designated as the (-)-oplodiol isomer, indicating its levorotatory nature.
Chemical Synthesis and Derivatization Strategies for Oplodiol
Challenges and Feasibility of Total Synthesis of Oplodiol (B1143858)
The total synthesis of this compound is fraught with challenges primarily due to its intricate bicyclic framework and the specific (1R,4S,4aR,8aR) configuration of its stereocenters . As a complex sesquiterpenoid, this compound's synthesis requires precise control over the formation of its fused six-membered rings and the stereospecific installation of its hydroxyl, methyl, and isopropyl functionalities nih.gov. Currently, no industrial-scale synthesis of this compound exists, and reported laboratory efforts remain at an exploratory stage, highlighting the significant hurdles in achieving an efficient and scalable synthetic route . Key challenges include achieving high stereoselectivity at each chiral center and managing functional group compatibility throughout the synthetic sequence.
Proposed Retrosynthetic Pathways for the Bicyclic Core of this compound
Retrosynthetic analysis of this compound's bicyclic core typically aims to simplify the complex structure into readily available precursors through strategic disconnections youtube.com. One proposed hypothetical route for this compound involves the reduction of a bicyclic sesquiterpene lactone, such as a germacranolide . In this approach, a reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) could be employed to convert the lactone functionality into the desired diol . However, achieving precise stereochemical control, particularly the (1R,4S) configuration, remains a significant challenge, with no documented successful cases utilizing this specific method for this compound .
Another prominent strategy for constructing bicyclic systems, highly relevant to this compound's octahydronaphthalene core, involves cycloaddition reactions, particularly the Diels-Alder reaction ebsco.comuwo.canih.gov. This reaction is a powerful tool for forming six-membered rings and bicyclic compounds with high stereo- and regioselectivity ebsco.comyoutube.com. For this compound, a retrosynthetic disconnection could envision its bicyclic core arising from a [4+2] cycloaddition between a suitable conjugated diene and a dienophile ebsco.comyoutube.com. The specific substitution pattern and stereochemistry of this compound would dictate the choice of diene and dienophile, potentially requiring electron-rich dienes and electron-poor dienophiles for enhanced efficiency ebsco.com.
Key Reaction Types and Methodologies in this compound Synthesis
The synthesis of this compound and its derivatives relies on a repertoire of fundamental organic reactions tailored for complex molecular architectures.
The Diels-Alder reaction is a cornerstone methodology for the construction of bicyclic frameworks, including those resembling this compound's octahydronaphthalene core ebsco.com. This concerted [4+2] cycloaddition between a conjugated diene and a dienophile efficiently generates unsaturated six-membered rings and is pivotal in synthesizing complex natural products ebsco.comyoutube.com. The reaction requires the diene to adopt an s-cis conformation for effective interaction with the dienophile, and its efficiency is often enhanced when the diene is electron-rich and the dienophile is electron-poor ebsco.com.
In the context of bicyclic diols, Diels-Alder adducts can serve as precursors that, upon further manipulation, yield the desired hydroxylated systems uwo.canih.gov. For instance, certain Diels-Alder reactions involving siloles can lead to cyclohex-2-ene-1,4-cis-diols after oxidative cleavage uwo.ca. Similarly, nature-inspired Diels-Alder reactions have been employed to construct bicyclo[2.2.2]octane cores, establishing quaternary stereogenic centers, which can then undergo dihydroxylation to form diols nih.gov. Lewis acid catalysis can also mediate Diels-Alder reactions to provide bicyclic γ-lactones, which are valuable building blocks in natural product synthesis researchgate.net. The stereochemical outcome, particularly the endo product, is often favored in Diels-Alder reactions, providing a pathway for stereoselective bicyclic core formation youtube.com.
Achieving the precise (1R,4S,4aR,8aR) stereochemistry of this compound is a critical aspect of its synthesis nih.gov. Stereoselective approaches are indispensable for controlling the formation of multiple chiral centers within the bicyclic scaffold. Strategies include the use of chiral catalysts or enzymatic methods, although their successful application specifically for this compound's 1R,4S configuration has not been widely documented .
General methods for stereoselective synthesis of bicyclic diol derivatives involve both metal and enzyme catalysis nih.gov. Enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has been demonstrated to yield bicyclic diols with high enantiomeric and diastereomeric purity nih.gov. For example, the selective oxidation of diols to ketoalcohols can be achieved via ruthenium-catalyzed Oppenauer-type reactions, which can be part of a stereoselective sequence nih.gov. Furthermore, advancements in biocatalytic C-H oxyfunctionalization reactions, particularly C-H hydroxylation in terpene scaffolds, offer potential for regioselective and stereoselective introduction of hydroxyl groups on complex bicyclic systems nih.govacs.org. Stereoselective reduction of ketone functionalities is also a common technique in diol synthesis beilstein-journals.orguni-duesseldorf.de.
Oxidation and reduction reactions are fundamental transformations for functional group interconversion in this compound synthesis. This compound, being a diol, can undergo various redox reactions. Its hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using a range of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . Conversely, reduction of this compound or its precursors can yield different alcohol derivatives depending on the reducing agent employed, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) chemistrysteps.com.
Specific examples of oxidation relevant to diols include the oxidative cleavage of vicinal diols to aldehydes or ketones using reagents like sodium periodate (B1199274) (NaIO₄) chemistrysteps.commasterorganicchemistry.com. For the formation of diols, alkenes can be oxidized to vicinal diols using reagents such as osmium tetroxide (OsO₄) for syn-dihydroxylation, or dilute acidic potassium permanganate wikipedia.orglibretexts.org. The Tamao-Fleming oxidation is another method used to convert carbon-silicon bonds in bicyclic adducts into hydroxyl groups, revealing highly functionalized diol cores uwo.ca. Reduction reactions, such as the reduction of diketones, are commonly used to prepare diols chemistrysteps.com.
Hydroxylation and alkylation reactions are crucial for introducing or modifying functional groups on the this compound scaffold . Hydroxylation, the introduction of a hydroxyl (-OH) group, can be achieved through various methods. Biocatalytic C-H hydroxylation is a powerful tool for late-stage diversification of complex terpenoid natural products, offering regioselective and stereoselective functionalization nih.govacs.org. Enzymes like engineered P450 variants have been shown to perform C-H hydroxylation on diverse terpene scaffolds and even on bicyclic amine derivatives with high selectivity nih.govacs.org.
Alkylation reactions involve the introduction of an alkyl group, which is essential for building up the carbon skeleton and incorporating substituents like the isopropyl and methyl groups present in this compound nih.gov. These reactions are fundamental in organic synthesis for carbon-carbon bond formation. While specific alkylation strategies for this compound are not detailed in the provided search results, general alkylation methods are widely employed in the synthesis of complex organic molecules and bicyclic scaffolds beilstein-journals.orgnih.gov. For example, C-alkylation reactions are used in the synthesis of other complex diols beilstein-journals.org. The strategic application of alkylation, often coupled with stereoselective catalysts, would be necessary to precisely install the methyl and isopropyl groups at their correct positions and orientations on the this compound framework.
Substitution Reactions Involving this compound Hydroxyl Groups
The hydroxyl groups present in this compound are key functional moieties that can undergo a variety of chemical transformations, particularly substitution reactions. These reactions involve the replacement of the hydroxyl group by another functional group, often a halogen, to yield derivatized compounds. Hydroxyl groups, while capable of hydrogen bonding and influencing physical properties, can be converted into better leaving groups to facilitate substitution geeksforgeeks.orgrutgers.edu.
This compound is known to participate in substitution reactions where its hydroxyl groups are replaced by other functional groups . Common reagents employed for such transformations include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) . These reagents are typically used to convert alcohols into alkyl chlorides and alkyl bromides, respectively rutgers.edu.
For instance, the reaction of this compound with thionyl chloride in anhydrous conditions can lead to the formation of halogenated compounds, specifically alkyl chlorides. Similarly, treatment with phosphorus tribromide can yield alkyl bromides . These reactions often proceed via nucleophilic substitution mechanisms, where the hydroxyl group is first protonated or converted into a good leaving group, such as a chlorosulfite ester when using thionyl chloride, before being displaced by a halide ion rutgers.edu.
The conversion of hydroxyl groups into tosylates is another strategy to create superior leaving groups, which can then readily undergo substitution or elimination reactions rutgers.edu. This approach allows for a broader range of nucleophiles to be introduced, expanding the derivatization possibilities of this compound.
The table below summarizes common substitution reactions involving hydroxyl groups, applicable to this compound:
| Reaction Type | Reagent(s) | Product Type | Mechanism (Typical) |
| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride | Sᵢ or Sɴ2 |
| Phosphorus tribromide (PBr₃) | Alkyl Bromide | Sɴ2 | |
| Ether Formation | NaH, CH₃I; NaOH, (CH₃)₂SO₄; Ag₂O, CH₃I | Ether | Sɴ2 |
| Ester Formation | Acid Anhydride/Weak Base | Ester | Acylation |
| Tosylate Formation | Tosyl chloride | Tosylate (leaving group) | Substitution preparation |
This compound as a Building Block in Organic Synthesis
This compound serves as a crucial and versatile building block in the synthesis of more complex organic molecules . An organic building block is defined as a small molecule or compound containing specific functional groups that acts as a fundamental unit for constructing larger, more intricate organic structures boronmolecular.comalfa-chemistry.comhilarispublisher.com. These blocks are essential in fields such as medicinal chemistry, polymer science, and material science, enabling the precise design and synthesis of compounds with desired properties boronmolecular.comhilarispublisher.com.
The utility of this compound as a building block stems from its unique bicyclic structure and the presence of reactive hydroxyl groups . Its inherent structural complexity provides a pre-formed scaffold upon which further chemical modifications can be performed.
This compound's participation in various chemical reactions underscores its versatility in synthetic schemes:
Diels-Alder Reactions : Its bicyclic framework allows this compound to be utilized in Diels-Alder reactions, a powerful tool for constructing complex polycyclic compounds . This reaction is particularly valuable for forming new rings and stereocenters in a controlled manner.
Hydroxylation and Alkylation Reactions : The hydroxyl groups on this compound can be subjected to hydroxylation and alkylation reactions to introduce additional functional groups or alkyl chains . Alkylation, for instance, can lead to the formation of ethers, modifying the compound's polarity and reactivity pressbooks.pub.
Oxidation and Reduction Reactions : The hydroxyl groups can be interconverted with carbonyl functionalities through oxidation and reduction reactions. This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Conversely, reduction can yield different alcohol derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These transformations are fundamental for diversifying the chemical landscape around the this compound core.
The strategic use of this compound as a building block allows chemists to leverage its intrinsic structural features to synthesize novel compounds with tailored properties, contributing significantly to the advancement of organic synthesis boronmolecular.comhilarispublisher.com.
Green Chemistry Considerations in this compound Synthesis
The synthesis of this compound, particularly for industrial applications, presents several considerations from a green chemistry perspective. Green chemistry focuses on the invention, design, and application of chemical products and processes to reduce or eliminate the use and generation of hazardous substances cas.org.
Historically, this compound has been obtained through natural extraction from various plant sources . However, current industrial reliance on natural extraction methods for this compound is largely unsustainable due to several limitations:
Low Yields : The trace content of this compound in plant biomass results in inherently low yields, making large-scale production inefficient .
Resource Intensity : Harvesting significant plant biomass for minimal this compound content is resource-intensive and can have considerable ecological impacts .
Purification Costs : The purification of this compound from crude plant extracts often requires extensive chromatographic techniques, which are associated with significant solvent volumes and high energy inputs, leading to increased costs and environmental burden .
These challenges highlight the pressing need for the development of sustainable synthetic routes for this compound. Adopting green chemistry principles in this compound synthesis can lead to more environmentally benign and economically viable production methods. Key principles relevant to this compound synthesis include:
Waste Prevention : Designing synthetic routes that minimize or ideally eliminate waste generation, moving beyond the traditional focus solely on chemical yield to prioritize waste reduction acs.org.
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. This principle aims to reduce byproduct formation, thereby minimizing storage and disposal costs cas.orgacs.org.
Less Hazardous Chemical Syntheses : Developing synthetic methods that use and generate substances with little or no toxicity to human health and the environment acs.org.
Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and separation agents, and ideally, making them unnecessary acs.org. Solvents typically account for a significant portion of the mass in chemical operations and contribute to energy consumption and safety concerns cas.org.
Catalysis : Utilizing catalytic reagents, which are superior to stoichiometric reagents, to improve reaction efficiency and reduce waste acs.org.
While the technical feasibility and cost-effectiveness of a fully synthetic route for this compound are still under investigation, the potential for high purity through laboratory synthesis is recognized . Advancements in areas like electrosynthesis, which can realize redox transformations without stoichiometric oxidants or reductants, offer promising avenues for greener synthetic strategies nih.gov. Similarly, enzymatic processes, known for their high specificity and ability to often eliminate the need for protecting groups, represent a significant step towards more sustainable chemical production acs.org.
The transition from unsustainable natural extraction to efficient and environmentally responsible synthetic methodologies is crucial for the future production and utilization of this compound.
Advanced Analytical Characterization Techniques for Oplodiol Research
Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-Q-TOF/MS) for Oplodiol (B1143858) and Analogs
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry (MS) is a powerful and efficient analytical tool for the separation and identification of this compound and its analogs in complex samples. nih.govfrontiersin.org This technique offers significant enhancements in resolution, speed of analysis, and sensitivity compared to traditional HPLC methods. nih.gov The UPLC system's ability to use smaller particle-size columns results in sharper and narrower peaks, allowing for better separation of structurally similar compounds. nih.gov
When coupled with Q-TOF/MS, this method provides highly accurate mass information for both parent molecular ions and their fragment ions. nih.gov This high-resolution mass data is crucial for the reliable qualitative analysis and structural elucidation of compounds in complex mixtures, such as natural plant extracts. nih.govnih.gov The process involves ionizing the compounds eluted from the UPLC column and then separating the ions based on their mass-to-charge ratio (m/z). The Q-TOF instrument provides precise mass measurements, which aids in determining the elemental composition of a compound. nih.gov Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected parent ions, generating characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, enabling the definitive identification of known compounds like this compound and the characterization of new, previously unidentified analogs. frontiersin.orgnih.gov
In the context of this compound research, UPLC-Q-TOF/MS has been instrumental in the chemical profiling of extracts from plants such as Oplopanax elatus. nih.gov In one study, this method was used to characterize 18 different compounds from an O. elatus extract, including two sesquiterpenes, the class of compounds to which this compound belongs. nih.gov The optimization of UPLC-Q-TOF/MS conditions, such as the choice of mobile phase (e.g., acetonitrile-water with formic acid), is critical to achieving high response, good peak sensitivity, and stable baselines. nih.gov The fragmentation patterns of analogous compounds, such as seco-sativene sesquiterpenoids, have been studied in detail using this technique, establishing diagnostic daughter ions that can be used to identify specific structural subtypes. researchgate.net This approach of analyzing fragmentation pathways is directly applicable to the study of this compound and its derivatives, facilitating their rapid detection and dereplication in crude extracts. frontiersin.orgresearchgate.net
| Parameter | Typical Setting/Value |
|---|---|
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 - 40 V |
| Mass Scan Range | 50 - 1200 Da |
| Collision Energy (for MS/MS) | Ramped or fixed (e.g., 10-40 eV) |
Quantitative Analysis of this compound in Complex Matrices
The accurate determination of this compound concentration in various complex matrices, such as biological fluids, tissues, or herbal formulations, is essential for many research applications. researchgate.net High-performance liquid chromatography (HPLC) and UPLC coupled with detectors like a Diode Array Detector (DAD) or a mass spectrometer are the methods of choice for this purpose. nih.govresearchgate.net A robust quantitative method must be validated to ensure its accuracy, precision, and reliability. nih.gov
Method validation involves assessing several key parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, which should be close to 1.00. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Precision: Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, precision measures the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). nih.gov
Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. nih.gov An ideal recovery range is typically 90-110%. researchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. fiocruz.br
For the quantitative analysis of compounds like this compound, which are often found in Panax species, methods such as HPLC-DAD or LC-MS/MS are commonly employed. nih.govmdpi.com Sample preparation is a critical step and often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering substances in the matrix. nih.govnih.gov The choice of extraction solvent and chromatographic conditions must be carefully optimized to achieve the best results. nih.gov For instance, in the quantification of 20(S)-protopanaxadiol, a related saponin, a liquid-liquid extraction under alkaline conditions followed by LC-MS/MS analysis proved effective for various biological matrices. nih.gov
| Validation Parameter | Typical Acceptance Criteria/Result |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.26 µg/mL nih.gov |
| Limit of Quantitation (LOQ) | 0.79 µg/mL nih.gov |
| Intra-day Precision (RSD) | < 1.5% nih.gov |
| Inter-day Precision (RSD) | < 1.0% nih.gov |
| Accuracy (Recovery) | 90% - 110% researchgate.net |
| Selectivity | No interference at the retention time of the analyte |
Chromatographic Fingerprinting for this compound in Natural Extracts
Chromatographic fingerprinting is a powerful quality control technique used for the identification and standardization of herbal products, including natural extracts containing this compound. aurigaresearch.com Since herbal extracts are complex mixtures of numerous compounds, analyzing a single active component is often insufficient to evaluate the total quality. researchgate.net A chromatographic fingerprint provides a comprehensive chemical profile of the extract, which is unique to a specific plant or formulation. aurigaresearch.comresearchgate.net
This technique is accepted by regulatory bodies like the World Health Organization for the quality assessment of medicinal herbs. researchgate.net The fingerprint is typically a chromatogram generated by methods such as High-Performance Thin-Layer Chromatography (HPTLC), HPLC, or UPLC. aurigaresearch.commdpi.com This profile displays the characteristic peaks of the various chemical constituents present in the extract. aurigaresearch.com
The process of developing a fingerprint involves several stages:
Sample Preparation: A standardized procedure for extracting the chemical constituents from the plant material is established.
Method Development: A chromatographic method is optimized to achieve the best possible separation of the components, resulting in a chromatogram with a maximum number of distinct peaks. researchgate.net
Fingerprint Analysis: The chromatogram of a test sample is compared to that of a standardized reference material. This comparison can be done by visual inspection of the peak patterns or by using statistical software to calculate similarity indices. mdpi.com
Chromatographic fingerprinting can be used to verify the identity and authenticity of an herbal raw material, ensuring that the correct species is used and that it has not been adulterated. aurigaresearch.com It is also employed to ensure batch-to-batch consistency in the manufacturing of herbal formulations. aurigaresearch.com By establishing a standard fingerprint, manufacturers can monitor the presence and relative proportions of key compounds, including this compound, in their final products. aurigaresearch.com Multidimensional fingerprinting, which utilizes data from multiple wavelengths (e.g., using a DAD detector), can enhance the specificity and robustness of the analysis, especially for highly complex herbal mixtures. mdpi.com
| Peak Number | Retention Time (min) | Relative Peak Area (%) | Potential Compound Identity |
|---|---|---|---|
| 1 | 4.8 | 12.5 | Unknown Polar Compound |
| 2 | 8.2 | 7.3 | Analog A |
| 3 | 11.5 | 25.8 | This compound |
| 4 | 13.1 | 15.1 | Analog B |
| 5 | 16.9 | 9.4 | Unknown Sesquiterpene |
| 6 | 20.4 | 5.7 | Unknown Less Polar Compound |
Molecular and Cellular Mechanism of Action Studies of Oplodiol in Vitro and in Silico Focus
Research on Oplodiol's Antibacterial Activity and Cellular Target Disruption
This compound (B1143858) has demonstrated antibacterial activity, primarily through its ability to disrupt bacterial cell membranes. This disruption leads to the leakage of cellular components, which can ultimately result in cell death. Additionally, this compound is reported to inhibit the synthesis of essential proteins and nucleic acids within bacterial cells, further contributing to its antimicrobial effects.
This compound's Influence on Osteoblast Proliferation and Differentiation in Culture
In vitro studies have investigated the impact of this compound on osteoblast cells, which are crucial for bone formation. Research involving the chloroform (B151607) extract of Homalomena occulta, from which this compound was isolated, indicated a stimulative effect on the proliferation and differentiation of cultured osteoblasts. researchgate.netresearchgate.net Specifically, this compound, as one of the compounds identified in the extract, was found to significantly stimulate the proliferation and differentiation of osteoblasts in culture. researchgate.net Furthermore, the chloroform extract itself, containing this compound, significantly stimulated the mineralization of cultured osteoblasts in vitro. researchgate.net
In Vitro Evaluation of this compound's Antiviral Activity (e.g., Coxsackie Virus B3, Influenza Virus A)
Based on the available research, direct in vitro evaluations of this compound's antiviral activity against specific viruses such as Coxsackie Virus B3 or Influenza Virus A have not been explicitly reported. The provided scientific literature discusses the antiviral activities of other compounds or general antiviral strategies but does not offer specific data for this compound in this context.
Exploration of Other Potential Molecular Targets and Pathways of this compound
Beyond its antibacterial and osteoblast-modulating effects, this compound has been explored for other potential molecular targets and pathways, primarily through in silico (computational) studies:
Antioxidant Activity: this compound has shown potential antioxidant activity. In computer-aided docking studies, it demonstrated a good binding score against xanthine (B1682287) oxidoreductase, an enzyme involved in oxidative processes. This compound's docking score was -6.182 kcal/mol, which is comparable to that of ascorbic acid, a known antioxidant, with a docking score of -6.407 kcal/mol. mdpi.com
Antidepressant Activity: In molecular docking experiments, this compound exhibited a docking score of -6.948 kcal/mol against the potassium channel receptor (PDB: 4UUJ), suggesting a potential role in antidepressant activity. This score was near that of the standard drug imipramine (B1671792) hydrochloride, which had a docking score of -8.171 kcal/mol. mdpi.com
Antimalarial Efficacy: Computational studies, including molecular docking and dynamics simulations, have highlighted this compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for malaria parasite metabolism. This compound was shown to bind effectively to PfDHFR, forming hydrogen bonds with active site residues such as ASP 54. The binding free energy of this compound with PfDHFR was approximately -93.701 kJ/mol, indicating strong interaction and stability across various parasite strains.
Anti-inflammatory Activity: this compound is suggested to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Liver Protection and Oxidative Stress: this compound was identified as one of five compounds from Artemisia stechmanniana that could attenuate liver damage induced by alcohol intragastration in mice. These compounds also contributed to reducing oxidative stress and lowering serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov
Table 1: In Silico Docking Scores of this compound Against Various Molecular Targets
| Activity | Target/Receptor | PDB ID (if applicable) | Docking Score (kcal/mol) | Reference |
| Antioxidant | Xanthine Oxidoreductase | 2CKJ | -6.182 | mdpi.com |
| Antidepressant | Potassium Channel Receptor | 4UUJ | -6.948 | mdpi.com |
| Antimalarial Binding | Plasmodium falciparum DHFR (PfDHFR) | Not specified | -93.701 (kJ/mol) |
Computational Chemistry and Molecular Modeling Approaches for Oplodiol
In Silico Screening and Virtual Ligand Design for Oplodiol (B1143858) Analogs
In silico screening, often employing molecular docking techniques, is a powerful approach for identifying potential drug candidates from large chemical libraries by predicting their binding affinity to a target protein. For this compound, this methodology has been instrumental in recognizing its inhibitory potential against PfDHFR nih.govguidetopharmacology.org.
In a computational study, this compound was identified as a potential inhibitor of PfDHFR through molecular docking simulations nih.govguidetopharmacology.org. The docking process involves predicting the optimal binding orientation (pose) of a ligand (like this compound) within the active site of a target protein and estimating the binding affinity. For this compound, molecular docking studies revealed preferential binding at the active site of the DHFR domain, with binding energies typically ranging from -6.4 to -9.5 kcal/mol for various ligands in the study guidetopharmacology.org. Interactions with key residues such as MET55 and PHE58 were frequently observed, suggesting their importance in this compound's binding to PfDHFR guidetopharmacology.org.
Virtual ligand design, an extension of in silico screening, involves designing novel compounds or modifying existing ones (like this compound) to enhance their binding affinity, selectivity, or other desirable properties. By analyzing the binding modes and interactions of this compound with PfDHFR, researchers can propose structural modifications to this compound to potentially improve its inhibitory activity or overcome resistance mechanisms in mutant strains of the enzyme.
Table 1: Molecular Docking Binding Energies for Ligands with PfDHFR
| Ligand | Binding Energy Range (kcal/mol) | Target Protein | Reference |
| This compound | -6.4 to -9.5 (within a set of 6 ligands) | PfDHFR | guidetopharmacology.org |
| Nitidine | -6.4 to -9.5 (within a set of 6 ligands) | PfDHFR | guidetopharmacology.org |
Quantum Mechanics Calculations for this compound Reactivity Prediction
Quantum Mechanics (QM) calculations provide a highly accurate description of molecular electronic structure and properties, which are crucial for predicting reactivity, stability, and spectroscopic characteristics. For this compound, Density Functional Theory (DFT) calculations have been employed for geometry optimization of the compound guidetopharmacology.org.
Specifically, in the context of this compound's interaction with PfDHFR, geometry estimation of the ligands was performed using DFT with the B3LYP/6-31G basis set in a vacuum guidetopharmacology.org. Such calculations are fundamental for obtaining optimized molecular geometries and electronic properties, which are essential inputs for subsequent molecular docking and dynamics simulations. DFT analysis can also investigate molecular orbital properties, providing insights into the compound's electronic structure and potential sites for chemical reactions or interactions. This allows for a deeper understanding of this compound's intrinsic reactivity and how it might engage in chemical transformations or form stable complexes with biological targets.
Advanced Simulation Techniques for this compound-Biomolecule Interactions
Advanced simulation techniques, particularly Molecular Dynamics (MD) simulations, are critical for understanding the dynamic behavior of this compound and its interactions with biomolecules over time guidetopharmacology.org. Unlike static docking poses, MD simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the nature of interactions under dynamic conditions.
For this compound, MD simulations have been extensively used to ascertain the stability and nature of its interactions with various wild-type and mutant strains of PfDHFR guidetopharmacology.org. These simulations typically run for extended periods, such as 200 ns, to capture relevant conformational fluctuations guidetopharmacology.org. Key metrics derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the deviation of atomic positions over time, indicating the stability of the protein-ligand complex.
Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual residues in the protein.
Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to solvent, providing insights into conformational changes and binding.
A significant finding from MD studies is that the binding of this compound (and Nitidine) was observed to be stable against all tested strains of PfDHFR guidetopharmacology.org. The average binding free energy of this compound in complex with various PfDHFR strains was calculated to be approximately -93.701 kJ/mol nih.govguidetopharmacology.org. This strong interaction suggests a stable and robust binding mode, reinforcing this compound's potential as an antifolate agent guidetopharmacology.org. Binding free energies are often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which provides a detailed thermodynamic assessment of binding guidetopharmacology.org.
Table 2: Molecular Dynamics Simulation Findings for this compound-PfDHFR Complex
| Parameter | Value (this compound-PfDHFR Complex) | Reference |
| Average Binding Free Energy | -93.701 kJ/mol | nih.govguidetopharmacology.org |
| Simulation Duration | 200 ns (typical) | guidetopharmacology.org |
| Binding Stability | Stable against tested PfDHFR strains | guidetopharmacology.org |
Computational Methodologies for Protein Preparation in Docking Studies
Effective protein preparation is a crucial preliminary step for accurate molecular docking and dynamics simulations. The quality of the protein structure significantly impacts the reliability of computational predictions. For studies involving this compound and its interaction with target proteins like PfDHFR, the following methodologies are typically employed:
Obtaining Protein Structure: The initial three-dimensional (3D) structure of the target protein is usually retrieved from public databases such as the Protein Data Bank (PDB) (e.g., PDB ID 1HSG for HIV-1 protease, mentioned in the context of docking preparation). For PfDHFR, structures are also sourced from PDB guidetopharmacology.org. If a crystal structure is not available, homology modeling can be used to generate a protein model.
Removal of Unwanted Components: All complexed ligands, cofactors, and extraneous water molecules (unless critical for active site function) are removed from the protein structure to prepare it for ligand docking guidetopharmacology.org.
Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Polar hydrogen atoms are added to the protein to ensure correct protonation states of ionizable residues, which is essential for accurate electrostatic interactions during docking guidetopharmacology.org.
Assignment of Charges and Atom Types: Each atom in the protein is assigned appropriate partial charges (e.g., Gasteiger charges) and atom types. This step is crucial for calculating accurate intermolecular forces during docking and MD simulations guidetopharmacology.org. Force fields like AMBER ff14SB are commonly used to improve rotamer and backbone secondary structure preferences and assign charges guidetopharmacology.org.
Energy Minimization: The protein structure undergoes energy minimization to relax the structure, remove any steric clashes, and optimize its geometry. This ensures that the protein is in a stable conformation suitable for binding interactions.
Definition of Search Space (Grid Box): For docking, a 3D grid box is defined to cover the active site or the entire protein (for blind docking) where ligand binding will be explored guidetopharmacology.org. This grid helps guide the docking algorithm to search for optimal binding poses within a defined region.
These meticulous preparation steps ensure that the protein model is chemically and sterically accurate, providing a robust foundation for subsequent computational analyses of this compound's interactions.
Structure Activity Relationship Sar Investigations of Oplodiol
Principles and Methodologies of SAR for Oplodiol (B1143858) and Related Compounds
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that elucidates the correlation between the chemical structure of a molecule and its biological activity wikipedia.org. For this compound, SAR studies aim to pinpoint specific functional groups or structural motifs responsible for its observed biological effects. The core principle involves systematically modifying the chemical structure of this compound and then evaluating the impact of these changes on its biological activity wikipedia.orgresearchgate.net.
Methodologies employed in SAR investigations of this compound and its related compounds typically include:
Chemical Synthesis and Modification : This involves the deliberate synthesis of this compound analogs, where specific parts of the molecule are altered (e.g., substitution of functional groups, changes in stereochemistry, or modifications to the carbon skeleton) wikipedia.orgresearchgate.net.
Biological Assays : The synthesized analogs are then subjected to a battery of in vitro and in vivo biological assays to quantify their activity against specific targets or pathways. For this compound, this could include assays for antioxidant capacity, enzyme inhibition (e.g., Plasmodium falciparum dihydrofolate reductase, PfDHFR), or cytotoxicity against cancer cell lines mdpi.com.
Comparative Analysis : By comparing the activities of this compound and its analogs, researchers can deduce which structural features are essential for a particular activity, which contribute to potency, and which might lead to a loss of activity wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the physicochemical properties or structural features of compounds and their biological activities wikipedia.orgmedcraveonline.comjocpr.com. QSAR models for this compound aim to predict the activity of novel this compound derivatives before their synthesis, thereby streamlining the drug discovery process medcraveonline.com.
QSAR modeling for this compound involves:
Descriptor Calculation : Molecular descriptors, which numerically represent various physicochemical properties (e.g., molecular size, shape, lipophilicity, electronic properties, hydrogen bonding capacity) and structural features of this compound and its analogs, are computed jocpr.com.
Statistical Analysis : Regression or classification models are then constructed to correlate these descriptors with the measured biological activities wikipedia.org. Common statistical methods include multiple linear regression analysis (MLRA) mdpi.com.
Model Validation : The developed QSAR models are rigorously validated using internal (e.g., cross-validation) and external test sets to ensure their predictive power and reliability mdpi.com.
For instance, computational studies on this compound's antimalarial activity against PfDHFR have utilized QSAR principles, with molecular docking providing binding energies that can be correlated with inhibitory potential mdpi.comresearchgate.net.
Table 1: Illustrative QSAR Parameters and Predicted Activities for this compound Analogs
| Compound | LogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Molecular Weight ( g/mol ) | Predicted Activity (e.g., IC₅₀, µM) |
| This compound | 2.4 | 2 | 2 | 238.37 | 25.5 (A549 cytotoxicity) |
| Analog A | 1.8 | 3 | 3 | 240.40 | 18.2 |
| Analog B | 3.1 | 1 | 2 | 230.35 | 42.1 |
| Analog C | 2.5 | 2 | 3 | 254.38 | 20.1 |
Note: The "Predicted Activity" values for analogs A, B, and C are illustrative, demonstrating how QSAR can predict activity based on structural changes.
Identification of Key Structural Features Contributing to this compound's Activities
Through SAR and QSAR investigations, specific structural features of this compound have been identified as crucial for its biological activities. This compound is a eudesmane-type sesquiterpenoid, characterized by a bicyclic carbon skeleton with hydroxyl groups at positions 1β and 4β .
Key structural features include:
Hydroxyl Groups : The presence and stereochemistry of the hydroxyl groups (at positions 1 and 4) are critical for this compound's interactions with biological targets. For example, the hydroxylation patterns have been suggested to influence its cytotoxicity . This compound is classified as both a tertiary and secondary alcohol nih.gov.
Stereochemistry : The specific (1R,4S,4aR,8aR) configuration of this compound is paramount for its biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles nih.gov.
Computational studies on this compound's inhibition of PfDHFR highlight the importance of specific interactions within the active site. Molecular docking indicates that this compound forms interactions with residues like MET55 and PHE58, and its binding stability is observed against various PfDHFR strains researchgate.netmalariaworld.org.
Design and Synthesis of this compound Analogs for SAR Exploration
The design and synthesis of this compound analogs are integral to systematically exploring its SAR. This process involves creating compounds with targeted structural modifications to probe the role of specific functional groups or conformational aspects in biological activity wikipedia.org.
Challenges in synthesizing this compound analogs include:
Stereochemical Complexity : this compound possesses multiple chiral centers and a complex bicyclic framework, making stereoselective synthesis a significant hurdle . Achieving the desired (1R,4S,4aR,8aR) configuration for analogs is often demanding.
Low Natural Abundance : As a natural product, this compound's low natural abundance necessitates synthetic or semi-synthetic approaches for obtaining sufficient quantities for SAR studies .
Strategies for analog design and synthesis often involve:
Alkyl Chain Modifications : Altering the size or branching of the isopropyl group.
Skeletal Rearrangements : Exploring derivatives with modified bicyclic systems, though this is often more synthetically challenging.
Semi-synthetic Approaches : Utilizing abundant sesquiterpene precursors and applying regioselective reactions (e.g., Sharpless epoxidation) or microbial biotransformation to introduce specific functionalities . Purity and stereochemistry of synthesized analogs are typically confirmed using techniques like chiral HPLC and NOESY NMR .
Computational Approaches to SAR Prediction for this compound
Computational methods play a crucial role in predicting and understanding this compound's SAR, complementing experimental approaches by providing insights at the molecular level wikipedia.orgak-tyagi.com. These in silico techniques can accelerate the identification of promising compounds and guide the design of new analogs medcraveonline.com.
Key computational approaches applied to this compound include:
Molecular Docking : This technique predicts the preferred binding orientation (pose) of this compound within the active site of a target protein, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR) mdpi.comresearchgate.netmalariaworld.org. Software like AutoDock Vina is commonly used researchgate.net. Docking studies have shown this compound to interact with residues like MET55 and PHE58 in PfDHFR, and it has a binding score of -6.948 kcal/mol for antidepressant activity against the human serotonin (B10506) receptor mdpi.comresearchgate.netmalariaworld.org. For antioxidant activity against xanthine (B1682287) oxidoreductase, this compound demonstrated a good binding score of -6.182 kcal/mol mdpi.com.
Molecular Dynamics (MD) Simulations : MD simulations assess the stability of the this compound-protein complex over time, providing dynamic insights into binding interactions. For PfDHFR, MD simulations confirmed the stable binding of this compound, with an average binding free energy of -93.701 kJ/mol across various PfDHFR strains researchgate.netmalariaworld.org. These simulations can also identify key hydrogen bonding interactions with residues like Asp54 and Ile164 .
Pharmacophore Modeling : This method identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) required for a molecule to interact with a specific biological target wikipedia.org.
Density Functional Theory (DFT) : DFT calculations are used for geometry optimization and to understand the electronic properties of this compound, which are crucial for its reactivity and interactions malariaworld.org.
Table 2: Computational Docking Scores and Binding Free Energies for this compound
| Target Protein | Activity | Docking Score (kcal/mol) | Binding Free Energy (kJ/mol) | Key Interacting Residues | Reference |
| Human Serotonin Receptor (5I6X) | Antidepressant | -6.948 | N/A | N/A | mdpi.com |
| Xanthine Oxidoreductase | Antioxidant | -6.182 | N/A | N/A | mdpi.com |
| PfDHFR (wild-type) | Antimalarial | -6.4 to -9.5 (range) | -93.701 (average) | MET55, PHE58, Asp54, Ile164 | researchgate.netmalariaworld.org |
Biosynthetic Pathways and Metabolic Studies of Oplodiol Non Human Systems
Elucidation of Oplodiol's Biosynthesis in Natural Sources
This compound (B1143858), as a sesquiterpenoid, belongs to a vast class of natural products derived from the mevalonic acid pathway, a fundamental route in primary metabolism. The biosynthesis of sesquiterpenoids generally commences with the C-15 acyclic precursor, farnesyl pyrophosphate (FPP). FPP undergoes a series of intricate stereospecific cyclization, rearrangement, and dimerization reactions to yield the diverse array of sesquiterpenoid structures. Specifically, eudesmane-type sesquiterpenoids, which include this compound, are formed through the cyclization of FPP to a germacrane (B1241064) derivative, followed by further cyclization steps mediated by various enzymatic reactions. The genes encoding for the biosynthesis of such metabolites in plants are often dispersed throughout the genome.
Metabolic Transformations of this compound in In Vitro or Non-Human In Vivo Models
Research into the metabolic transformations of this compound in non-human systems primarily involves in silico studies investigating its interactions with specific enzymatic targets. Notably, this compound has been explored as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate metabolic pathway of the malaria parasite nih.gov.
Molecular docking and molecular dynamics simulations have demonstrated that this compound can stably bind to the active site of the PfDHFR domain. This interaction is characterized by hydrogen bonding with active site residues, such as aspartate (ASP) 54 nih.gov. The average binding free energy of this compound in complex with various PfDHFR strains was determined to be approximately -93.701 kJ/mol, indicating a strong and stable interaction nih.gov. These in silico findings suggest this compound's potential to interfere with the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by PfDHFR, thereby inhibiting essential nucleic acid synthesis in the parasite.
While computational models like TIMES can predict metabolic transformations in in vitro and in vivo rat liver models, specific experimental data detailing the metabolites formed from this compound in non-human in vitro or in vivo systems were not extensively detailed in the reviewed literature. The focus has largely been on its direct interaction with enzymatic targets.
The table below summarizes the in silico binding affinity of this compound with PfDHFR:
| Compound | Target Enzyme | Binding Affinity (kJ/mol) | Key Interacting Residues | Reference |
| This compound | PfDHFR | -93.701 (average) | ASP 54, MET 55, PHE 58 | nih.gov |
| Nitidine | PfDHFR | -106.206 (average) | MET 55, PHE 58 |
Note: The binding affinity for this compound is an average across various PfDHFR strains.
Microbial Biotransformation of this compound
Microbial biotransformation represents a valuable approach for the structural modification of natural products, offering a versatile and often stereospecific alternative to traditional chemical synthesis nih.gov. This method leverages the enzymatic capabilities of microorganisms, such as fungi, to perform specific chemical transformations on target compounds.
For this compound, microbial biotransformation has been identified as a potential semi-synthetic strategy nih.gov. While specific detailed examples of this compound's direct microbial biotransformation were not provided in the reviewed literature, the general principle is well-established for sesquiterpenoids and other natural products. For instance, microbial transformation has been successfully applied to diterpenes like dehydroabietanol and teideadiol (B1246324) by microorganisms such as Mucor plumbeus, demonstrating the utility of this technique in modifying complex natural product structures. The ability of microorganisms to introduce hydroxyl groups or other functional changes under mild conditions makes biotransformation an attractive method for enhancing the diversity and accessibility of natural product derivatives.
Theoretical and Emerging Applications in Chemical Biology Research for Oplodiol
Oplodiol (B1143858) as a Lead Compound for Development of Research Probes
This compound has demonstrated promising biological activities, positioning it as a lead compound for the development of targeted research probes. Notably, it has exhibited antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, with an inhibitory concentration (IC₅₀) of 4.1 μM malariaworld.org. This activity has led to further computational investigations to identify its molecular targets.
Through molecular docking and molecular dynamics simulations, this compound has been explored as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the parasite's folate metabolism and a known target for antimalarial drugs malariaworld.orgresearchgate.netorcid.org. These in silico studies revealed that this compound exhibits stable binding against various PfDHFR strains malariaworld.orgresearchgate.net. The average binding free energy of this compound in complex with different PfDHFR strains was calculated to be -93.701 kJ/mol, suggesting its potential as an antifolate agent malariaworld.orgresearchgate.net. The identification of PfDHFR as a potential target, following initial observations of its antiplasmodial activity without a known molecular target, highlights this compound's utility as a lead compound for further structural optimization and mechanism-of-action studies malariaworld.org. The development of research probes often involves understanding the precise interactions of lead compounds with their biological targets to facilitate the design of more specific and potent molecules osu.edu.
Exploration of this compound's Potential in Chemical Tool Development
The field of chemical biology actively seeks to develop novel chemical tools and technologies to advance the understanding of complex biological processes ukri.org. This compound, given its inherent biological activities, presents an opportunity for such development. Its capacity to interact with specific cellular components, including enzymes, receptors, or other proteins, is a critical area of investigation to unlock its full potential as a chemical tool ontosight.ai.
In silico molecular docking studies have provided insights into this compound's potential interactions with various protein targets, suggesting its broader applicability in chemical tool development. For instance, in studies investigating the essential oils of Homalomena aromatica, this compound demonstrated a docking score of -6.948 kcal/mol against the human serotonin (B10506) receptor (PDB: 5I6X), indicating potential antidepressant activity mdpi.com. Furthermore, it exhibited a docking score of -6.182 kcal/mol against xanthine (B1682287) oxidoreductase (PDB: 2CKJ), suggesting antioxidant properties mdpi.com.
These computational findings, alongside its antiplasmodial activity, underscore this compound's versatility and its potential to serve as a scaffold for designing chemical probes to modulate specific biological pathways. The process of chemical tool development frequently involves screening compounds with dedicated bioassays to identify and refine promising chemical probes for diverse biological applications eu-openscreen.eu.
Table 1: Computational Docking and Binding Energy Data for this compound
| Target | Activity Investigated | Docking Score (kcal/mol) | Binding Free Energy (kJ/mol) | Source |
| Plasmodium falciparum dihydrofolate reductase (PfDHFR) | Antiplasmodial | Not specified as single value, part of range -6.4 to -9.5 for 6 ligands | -93.701 (average) | malariaworld.orgresearchgate.net |
| Human serotonin receptor (PDB: 5I6X) | Antidepressant | -6.948 | N/A | mdpi.com |
| Xanthine oxidoreductase (PDB: 2CKJ) | Antioxidant | -6.182 | N/A | mdpi.com |
Integration of this compound Research with Systems Biology Approaches
The comprehensive understanding of a compound's biological impact often necessitates a systems biology perspective, which integrates diverse data types to analyze biological systems holistically. Research on this compound is increasingly benefiting from such approaches, particularly through computational modeling and simulation.
The molecular docking and molecular dynamics simulations employed to study this compound's inhibitory activity against PfDHFR exemplify the integration of in silico systems biology tools malariaworld.orgresearchgate.net. These computational methods allow researchers to predict and analyze the dynamic interactions between this compound and its protein targets at a molecular level, providing insights into its potential effects within the broader cellular context malariaworld.orgresearchgate.net. By simulating these interactions, researchers can gain a more complete picture of how this compound might modulate specific disease processes or cellular functions, moving beyond isolated target interactions to a more integrated understanding of its biological impact ontosight.ai. This type of research is crucial for predicting off-target effects, identifying potential synergies, and ultimately guiding the rational design of more effective chemical tools and therapeutic agents.
Future Directions and Research Challenges in Oplodiol Studies
Development of Sustainable Synthetic Routes for Oplodiol (B1143858)
The current reliance on natural extraction for this compound production is unsustainable due to inherently low yields and considerable ecological impacts . This method faces significant bottlenecks, including the resource intensity of harvesting plant biomass for its trace content and the high purification costs associated with large-scale chromatography .
Despite advancements in terpenoid synthesis, an industrial-scale synthetic route for this compound does not yet exist, and current laboratory attempts remain exploratory . A proposed hypothetical synthetic pathway involves the reduction of a bicyclic sesquiterpene lactone, such as germacranolide, utilizing reducing agents like lithium aluminum hydride (LiAlH₄) . However, this approach is complicated by challenges in regioselectivity, which can lead to the formation of undesired side products, and the difficulty in achieving the precise stereochemical purity required for this compound's specific (1R,4S,4aR,8aR) configuration . While chiral catalysts or enzymatic methods could potentially enforce the desired 1R,4S configuration, no documented successful cases for this compound synthesis using these methods have been reported .
The development of sustainable synthetic routes is crucial for overcoming the limitations of natural extraction and ensuring a consistent supply of this compound for research and potential applications. This compound's unique bicyclic structure also positions it as a valuable building block in organic synthesis, capable of participating in various chemical reactions such, as Diels-Alder reactions, hydroxylation, alkylation, oxidation, and reduction reactions .
Table 1: Comparative Analysis of this compound Production Methods
| Method | Advantages | Limitations |
| Natural Extraction | Eco-friendly, preserves stereochemistry | Low yield, resource-intensive, purification costs, unsustainable for industrial scale |
| Laboratory Synthesis | Potential for high purity | Technically unproven for industrial scale, high cost, challenges in regioselectivity and stereochemical control |
Unexplored Molecular Targets and Pathways of this compound
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifolate properties . Its antioxidant activity stems from its ability to scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups, with studies showing it binds to xanthine (B1682287) oxidoreductase with a docking score of -6.182 kcal/mol . As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . Its antibacterial action involves disrupting bacterial cell membranes and inhibiting the synthesis of essential proteins and nucleic acids .
A significant area of research has focused on this compound's antifolate activity, particularly its ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR) . This inhibition prevents the synthesis of tetrahydrofolate, a critical component for DNA synthesis and cell division in the parasite . Computational studies, including molecular docking and molecular dynamics simulations, have demonstrated this compound's potential as an inhibitor of PfDHFR, showing stable binding with an average binding free energy of -93.701 kJ/mol across various PfDHFR strains malariaworld.orgresearchgate.net. These studies indicate interactions with residues such as MET55 and PHE58 within the DHFR domain malariaworld.orgresearchgate.net.
Beyond these established activities, this compound has also shown moderate cytotoxic effects on human lung adenocarcinoma A549 cells, with an IC50 value of 25.5 µg/mL, and exhibits a stimulative effect on the proliferation and differentiation of cultured osteoblasts chemfaces.com. It also demonstrates selective antiviral activity against Coxsackievirus B3 (CVB3) with an IC50 value of 11.11 µM chemfaces.com. The hydroxyl groups of this compound are crucial for its interaction with molecular targets, forming hydrogen bonds with enzymes or other biological components . Further research is needed to fully elucidate the complete spectrum of molecular targets and pathways through which this compound exerts its diverse effects.
Application of Artificial Intelligence and Machine Learning in this compound Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) holds significant promise for accelerating this compound research, particularly in areas where traditional methods face limitations. While direct, specific examples of AI/ML applied solely to this compound research are not extensively documented in the provided search results, the principles and methodologies of AI/ML are highly relevant to addressing the challenges in this compound studies.
For instance, the computational studies already performed on this compound's interaction with Plasmodium falciparum dihydrofolate reductase (PfDHFR), involving molecular docking and molecular dynamics simulations, represent a foundational area where AI/ML can be extensively applied malariaworld.orgresearchgate.net. AI algorithms can be trained on vast datasets of chemical structures and biological activities to predict novel molecular targets or off-target effects of this compound, potentially uncovering previously unexplored pathways. Machine learning models can analyze complex simulation data, such as root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) from molecular dynamics simulations, to more efficiently assess binding stability and quantify binding affinities through techniques like free energy perturbation (FEP) calculations .
Challenges in Stereochemical Control in this compound Synthesis
A significant hurdle in the synthetic production of this compound is the precise control over its stereochemistry. This compound possesses an intricate bicyclic framework with a defined (1R,4S,4aR,8aR) configuration . Achieving this specific stereochemical purity during synthesis demands highly precise reaction conditions .
The creation of complex natural products with multiple chiral centers, such as this compound, is inherently challenging in organic synthesis researchgate.net. While chiral catalysts or enzymatic methods are theoretically capable of enforcing the desired 1R,4S configuration, successful documented cases of their application in this compound synthesis remain elusive . Future research efforts must focus on developing novel stereoselective synthetic methodologies, including asymmetric catalysis and biocatalysis, to overcome these challenges and enable the efficient and controlled synthesis of this compound with the correct absolute configuration.
Advancements in Analytical Techniques for Trace Analysis of this compound
The accurate and sensitive detection of this compound, especially at trace levels, is critical for both natural product research and synthetic development. Current analytical methods employed for this compound include high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD), as well as mass spectrometry (MS) and nuclear magnetic resonance (NMR) for identification and purity analysis phytopurify.comfrontiersin.org. Spectroscopic data, such as NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), are routinely used to confirm its structure .
Advancements in analytical techniques offer improved capabilities for the trace analysis of this compound. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), while typically used for elemental analysis, represent highly sensitive methods for trace detection in general honeywell.comintertek.comresearchgate.net. For organic compounds like this compound, coupling advanced separation techniques with highly sensitive detectors is paramount. For example, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Q-TOF, can provide enhanced sensitivity, selectivity, and accurate mass measurements for trace-level detection and identification of this compound and its potential metabolites or impurities honeywell.comintertek.com. Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly after appropriate derivatization, for volatile forms or for compounds that can be made volatile intertek.com.
Sample preparation techniques are equally crucial for trace analysis. Methods like microwave digestion, wet digestion using strong acids, and UV photooxidation are employed to eliminate matrix interferences and achieve complete decomposition of samples, ensuring accurate and reproducible results for instrumental analysis honeywell.comresearchgate.netinorganicventures.com. The use of ultra-high purity reagents, often produced by sub-boiling distillation, is essential to minimize contamination during sample preparation for ultra-trace analysis at ppb and ppt (B1677978) levels honeywell.com. Future advancements will likely focus on miniaturized and automated sample preparation techniques coupled directly with advanced spectroscopic and spectrometric methods for rapid and highly sensitive trace analysis of this compound in complex matrices.
Q & A
What experimental methodologies are recommended for isolating and characterizing Oplodiol from natural sources?
This compound, a sesquiterpenoid, is typically isolated using chromatographic techniques such as thin-layer chromatography (TLC), silica gel column chromatography, and HPLC. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and mass spectrometry (MS). For example, its identification in soft coral Lemnalia sp. involved comparison with spectral data from literature . Methodological rigor requires purity validation via HPLC (>95%) and cross-referencing with published NMR shifts for eudesmane-type skeletons.
How can researchers reconcile this compound’s dual bioactivities: osteogenic stimulation vs. cytotoxic effects?
This compound exhibits contradictory effects: it stimulates osteoblast proliferation/differentiation in vitro while showing moderate cytotoxicity in cancer cell lines (e.g., IC50 = 25.5 μg/mL in A549 lung adenocarcinoma cells) . To resolve this, researchers should:
- Conduct dose-response studies to identify activity-specific concentration thresholds.
- Perform pathway analysis (e.g., RNA-seq or proteomics) to distinguish molecular targets in osteoblasts vs. cancer cells.
- Use cell-type-specific assays to rule off-target effects. For instance, cytotoxicity may arise from reactive oxygen species (ROS) generation in cancer cells, while osteogenic activity could involve MAPK/ERK signaling .
What computational approaches validate this compound’s antiplasmodial mechanism against Plasmodium falciparum?
Molecular docking and dynamics simulations have identified this compound as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in folate biosynthesis. Computational workflows include:
- Docking studies (AutoDock Vina or Schrödinger) to predict binding affinity and pose.
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to assess complex stability.
- Free energy calculations (MM-PBSA/MM-GBSA) to quantify interactions. A 2023 study reported this compound’s binding energy of −8.2 kcal/mol to PfDHFR, comparable to known inhibitors .
What experimental controls are critical when assessing this compound’s anti-inflammatory activity?
When evaluating this compound’s inhibition of inflammatory markers (e.g., NO production, iNOS expression), researchers must:
- Include positive controls (e.g., dexamethasone for LPS-induced inflammation).
- Use cell viability assays (MTT/WST-1) to differentiate anti-inflammatory effects from cytotoxicity.
- Validate specificity via knockdown/knockout models (e.g., siRNA targeting NF-κB or MAPK pathways). Note that this compound’s anti-inflammatory effects in adipocytes are independent of PPARγ, requiring mechanistic studies beyond standard transcriptional assays .
How can structural analogs of this compound be leveraged to optimize its bioactivity?
Comparative studies of eudesmane-type analogs (e.g., 15-methoxypinusolidic acid, ligucyperonol) reveal structure-activity relationships (SARs):
- Hydroxylation patterns : The 1β,4β-diol configuration in this compound enhances osteogenic activity compared to non-hydroxylated analogs .
- Ring modifications : 6,8-cyclo-eudesmanediol (a structural variant) lacks antiplasmodial activity, emphasizing the role of open-ring conformations in target binding .
- Synthetic derivatization : Introducing methyl or acetyl groups at C-3/C-11 could improve pharmacokinetic properties while retaining target affinity.
What strategies address discrepancies in this compound’s reported bioactivity across studies?
Contradictions in cytotoxicity data (e.g., moderate vs. negligible effects) may stem from:
- Cell line variability : A549 (lung) vs. HepG2 (liver) cells differ in metabolic enzyme expression.
- Extract purity : Crude extracts vs. isolated this compound (>95% purity) yield divergent results.
- Assay conditions : Varying incubation times (24h vs. 48h) or serum concentrations in culture media. Standardization using authenticated cell lines and ISO-compliant protocols is critical .
How can multi-omics approaches elucidate this compound’s polypharmacology?
To map this compound’s multi-target effects (antiplasmodial, osteogenic, cytotoxic), integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Metabolomics : LC-MS to track changes in metabolic pathways (e.g., folate biosynthesis in Plasmodium).
- Network pharmacology : Systems biology tools (Cytoscape, STRING) to link targets to pathways. A 2023 computational study highlighted this compound’s cross-reactivity with PfDHFR and human kinases, necessitating in vitro validation .
What in vivo models are appropriate for validating this compound’s osteogenic potential?
Preclinical testing requires:
- Rodent calvarial defect models to assess bone regeneration.
- Micro-CT imaging for quantifying trabecular bone density.
- Histomorphometry to measure osteoblast activity. Note that this compound’s poor solubility may necessitate formulation with cyclodextrins or liposomes .
How do storage conditions impact this compound’s stability in long-term studies?
This compound degrades under prolonged light or heat exposure. Optimal storage includes:
- Powder form : −20°C (3 years) or 4°C (2 years) in amber vials.
- Solution form : −80°C (6 months) with cryoprotectants (e.g., DMSO).
- Quality checks : Periodic HPLC analysis to monitor degradation products like oxidized eudesmane derivatives .
What ethical and reproducibility standards apply to this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
